

An In-depth Technical Guide to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

Cat. No.: B1345178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-[(4-Chlorophenyl)sulfonyl]acetic acid** (CAS No: 3405-89-8). Due to the limited publicly available data, this document focuses on the fundamental characteristics of the compound. Information regarding its biological activity, detailed experimental protocols, and comprehensive spectral analyses is not extensively available in the current literature. This guide presents the known properties in a structured format and offers a plausible synthetic approach based on established chemical principles.

Chemical Structure and Properties

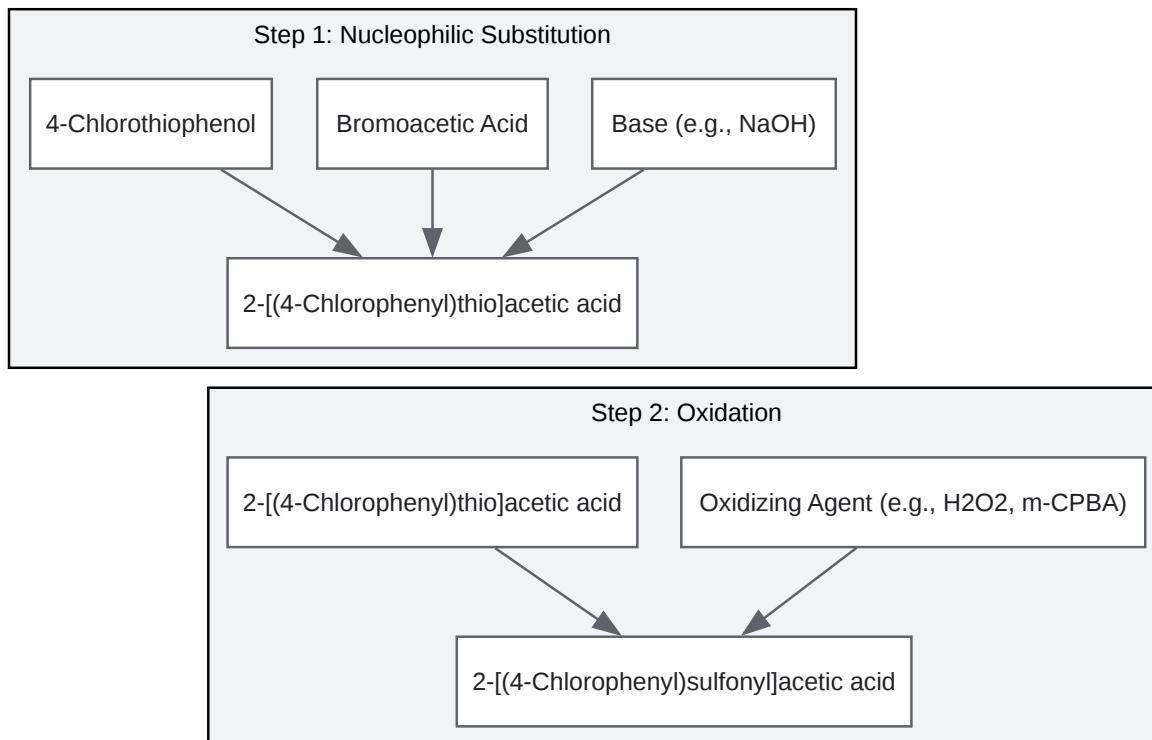
2-[(4-Chlorophenyl)sulfonyl]acetic acid is an organic compound featuring a 4-chlorophenyl group attached to a sulfonyl group, which is in turn bonded to the alpha-carbon of an acetic acid moiety.

Chemical Structure:

Figure 1: Chemical structure of **2-[(4-Chlorophenyl)sulfonyl]acetic acid**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-[(4-Chlorophenyl)sulfonyl]acetic acid** is presented in Table 1.


Property	Value	Reference(s)
CAS Number	3405-89-8	[1] [2]
Molecular Formula	C8H7ClO4S	[1] [2] [3]
Molecular Weight	234.66 g/mol	[3] [4]
IUPAC Name	2-[(4-Chlorophenyl)sulfonyl]acetic acid	[1] [2]
Synonyms	2-(4-chlorophenyl)sulfonylacetic acid, 4-Chlorophenylsulfonylacetic acid, NSC203148	[1] [2]
Melting Point	121-126 °C	[4]
Boiling Point	472.1 °C at 760 mmHg	[5]
Density	1.52 g/cm ³	[5]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-[(4-Chlorophenyl)sulfonyl]acetic acid** are not readily available in the public domain. However, a plausible synthetic route can be proposed based on general organic chemistry principles. A common method for the formation of α -sulfonyl carboxylic acids is the oxidation of the corresponding α -thio carboxylic acid.

Plausible Synthetic Workflow

The synthesis could potentially be achieved through a two-step process starting from 4-chlorothiophenol and bromoacetic acid.

[Click to download full resolution via product page](#)

Figure 2: Plausible synthesis workflow for **2-[(4-Chlorophenyl)sulfonyl]acetic acid**.

Step 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid

In a suitable solvent, 4-chlorothiophenol would be deprotonated with a base, such as sodium hydroxide, to form the thiophenoxyde. This nucleophile would then react with bromoacetic acid in a nucleophilic substitution reaction to yield 2-[(4-Chlorophenyl)thio]acetic acid.

Step 2: Oxidation to **2-[(4-Chlorophenyl)sulfonyl]acetic acid**

The sulfide in 2-[(4-Chlorophenyl)thio]acetic acid would then be oxidized to a sulfone. This can be achieved using a strong oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Note: This proposed synthesis is illustrative. The specific reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.

Spectroscopic Data

Experimentally obtained and interpreted spectral data (NMR, IR, Mass Spectrometry) for **2-[(4-Chlorophenyl)sulfonyl]acetic acid** are not available in surveyed scientific literature. The following sections describe the expected spectral characteristics based on the compound's structure.

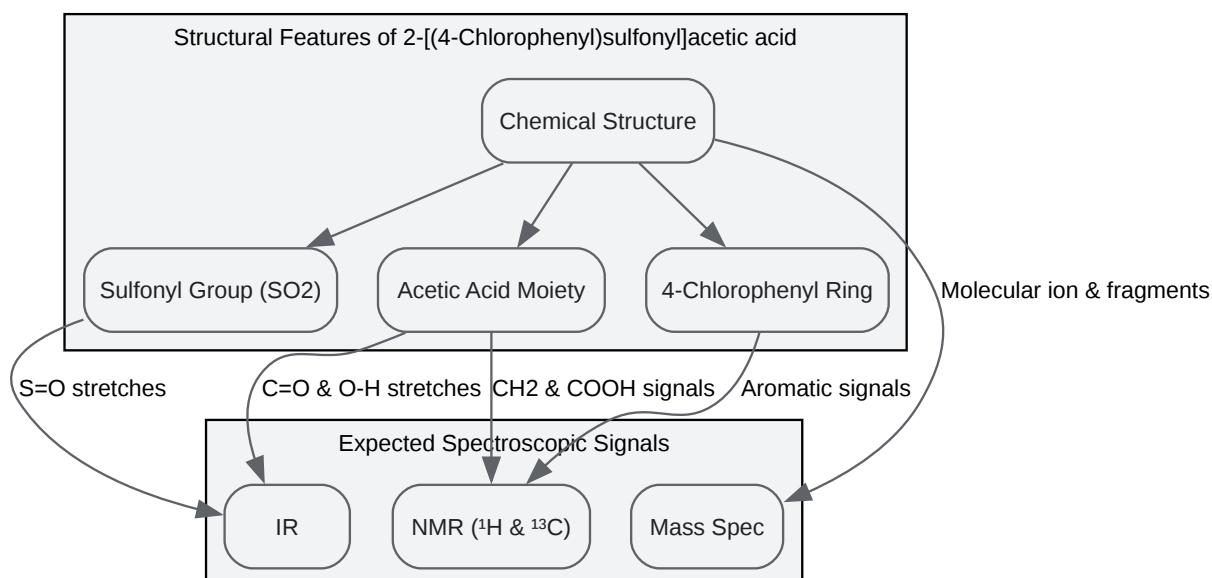
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the 4-chlorophenyl ring.
- Methylene Protons: A singlet in the region of δ 4.0-5.0 ppm, corresponding to the two protons of the methylene group adjacent to the sulfonyl and carboxyl groups.
- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR:

- Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm).
- Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm), one for the carbon bearing the chlorine, one for the carbon attached to the sulfonyl group, and two for the remaining CH carbons.
- Methylene Carbon: A signal in the range of δ 50-65 ppm.


Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

- S=O Stretch (Sulfone): Two strong absorption bands, typically around $1300\text{-}1350\text{ cm}^{-1}$ (asymmetric) and $1120\text{-}1160\text{ cm}^{-1}$ (symmetric).
- C-Cl Stretch: An absorption in the fingerprint region, typically around $1090\text{-}1015\text{ cm}^{-1}$.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M^+) and characteristic isotopic peaks for the presence of chlorine ($M+2$ peak with approximately one-third the intensity of the M^+ peak) and sulfur. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage around the sulfonyl group.

[Click to download full resolution via product page](#)

Figure 3: Relationship between chemical structure and expected spectroscopic signals.

Biological Activity and Mechanism of Action

There is no significant information available in the public scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **2-[(4-Chlorophenyl)sulfonyl]acetic acid**. Searches for this information predominantly yield results for structurally similar but distinct compounds with known biological activities. This suggests

that **2-[(4-Chlorophenyl)sulfonyl]acetic acid** may primarily be a chemical intermediate used in the synthesis of other molecules and may not have been extensively investigated for its own biological effects.

Conclusion

2-[(4-Chlorophenyl)sulfonyl]acetic acid is a well-defined chemical compound with established physical properties. While a plausible synthetic route can be outlined, detailed experimental protocols and comprehensive spectral characterization are not readily available in the public domain. Furthermore, there is a notable absence of data concerning its biological activity and mechanism of action. This suggests that the compound's primary role may be that of a synthetic building block. Further research would be necessary to fully elucidate its reactivity, spectroscopic details, and any potential biological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 3. 2-[(4-CHLOROPHENYL)SULFONYL]ACETIC ACID | 3405-89-8 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. minio.scielo.br [minio.scielo.br]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345178#2-4-chlorophenyl-sulfonyl-acetic-acid-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com